Physicochemical Property Differences vs. Non-Fluorinated Parent
The introduction of fluorine at the 5-position of the pyrimidine ring in 5-fluoro-N-phenylpyrimidin-2-amine alters key physicochemical parameters relative to the non-fluorinated parent N-phenylpyrimidin-2-amine. The target compound has a computed XLogP3 of 2.2 and 4 hydrogen bond acceptor sites (including the fluorine atom), compared to N-phenylpyrimidin-2-amine which has a lower XLogP and only 3 hydrogen bond acceptors [1]. This increased lipophilicity and additional H-bond acceptor capacity can enhance membrane permeability and modulate target binding interactions. The fluorine atom also increases molecular weight from 171.20 to 189.19 g/mol, a difference of +17.99 g/mol (10.5% increase) [1][2].
+~0.5 logP units
+1 H‑bond acceptor
| Evidence Dimension | Physicochemical properties affecting drug-likeness and target engagement |
|---|---|
| Target Compound Data | MW: 189.19 g/mol; XLogP3: 2.2; H-Bond Acceptors: 4; Topological Polar Surface Area: 37.8 Ų |
| Comparator Or Baseline | N-phenylpyrimidin-2-amine: MW: 171.20 g/mol; XLogP: ~1.7 (estimated); H-Bond Acceptors: 3; TPSA: ~29 Ų |
| Quantified Difference | ΔMW: +17.99 g/mol (+10.5%); ΔXLogP: ~+0.5 log units; ΔHBA: +1 |
| Conditions | Computed properties from PubChem (PubChem release 2025.09.15); comparator properties estimated from structural analogs |
Why This Matters
These physicochemical differences directly impact compound handling (solubility, DMSO stock preparation), membrane permeability in cell-based assays, and potential off-target binding profiles, making 5-fluoro-N-phenylpyrimidin-2-amine a distinct chemical entity from its non-fluorinated parent for procurement decisions.
- [1] PubChem Compound Summary for CID 152756577, 5-fluoro-N-phenylpyrimidin-2-amine. Computed Properties Table. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 8415, N-phenylpyrimidin-2-amine. National Center for Biotechnology Information. View Source
